Rotigotine is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. It is marketed under the brand names Neupro and Leganto, and is available as a transdermal patch that delivers a continuous dose of the drug over 24 hours. The chemical structure of rotigotine is represented by the formula and it has an average molecular weight of 315.48 g/mol. Its IUPAC name is (6S)-6-(propyl(2-(2-thienyl)ethyl)amino)-5,6,7,8-tetrahydro-1-naphthalenol .
Rotigotine acts as a dopamine agonist, mimicking the effects of dopamine in the brain. It primarily targets D2 and D3 dopamine receptors, located in the striatum, a region involved in motor control. By stimulating these receptors, rotigotine improves dopamine signaling, leading to better control of movement and a reduction in Parkinson's disease symptoms [].
Rotigotine undergoes extensive metabolism primarily in the liver through cytochrome P450 enzymes, leading to various metabolites including sulfate and glucuronide conjugates. The predominant metabolic pathways involve N-dealkylation and conjugation, with less than 1% of the unchanged drug excreted in urine. The metabolic profile indicates that multiple cytochrome P450 isoenzymes are involved in its biotransformation, which can affect its pharmacokinetics .
Rotigotine acts as an agonist at all five dopamine receptor subtypes (D1-D5), exhibiting the highest affinity for the D3 receptor. It also shows antagonist activity at α-2 adrenergic receptors and partial agonist activity at 5-HT1A receptors. This broad receptor activity contributes to its efficacy in treating motor symptoms associated with Parkinson's disease and may also provide antidepressant effects .
Receptor Type | Affinity (K_i in nM) |
---|---|
D1 | 83 |
D2 | 13.5 |
D3 | 0.71 |
D4 | 3.9 |
D5 | 5.4 |
The specific details of these synthetic routes are proprietary but generally involve standard organic chemistry techniques such as alkylation, reduction, and purification .
Rotigotine is primarily indicated for:
Additionally, due to its action on various neurotransmitter systems, rotigotine has been explored for potential use in treating depression and other mood disorders .
Rotigotine has several notable interactions:
Several compounds exhibit similar pharmacological profiles to rotigotine, particularly other dopamine agonists used for Parkinson's disease:
Compound Name | Type | Receptor Selectivity | Unique Features |
---|---|---|---|
Pramipexole | Non-ergoline | D2 selective | Higher specificity for D2 receptors |
Ropinirole | Non-ergoline | D2 selective | Administered orally |
Apomorphine | Non-ergoline | D1/D2 agonist | Rapid onset of action; injectable form |
Pergolide | Ergot-derived | Mixed receptor activity | Withdrawn due to safety concerns |
Rotigotine's unique delivery system via a transdermal patch allows for stable plasma concentrations and reduced side effects associated with gastrointestinal absorption, distinguishing it from others in its class .
The conventional synthesis of rotigotine follows a multi-step process beginning with 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene (compound 2). This process has been refined over time to overcome various challenges, particularly related to enantiomeric purity and scalability.
The patented synthesis pathway comprises several key steps:
The synthetic process is notably distinguished by two key features compared to prior methods: it proceeds through phenol amine 6 and incorporates the 2-thienylethyl chain at the nitrogen of compound 6 via reductive amination using the 2-thienylacetic acid-sodium boron hydride complex in toluene.
A detailed laboratory-scale synthesis procedure is outlined below:
Step 1—Preparation of Rotigotine:
2-N-Propyl-5-hydroxy tetraline hydrobromide (compound 5, 19 g) is finely ground and suspended in 100 mL of water with 200 mL of dichloromethane. K₂CO₃ (200 mL, 20% aqueous solution) is added with stirring at 5-10°C. After extraction and processing, an oily residue of free amine is obtained.
In a separate flask, 56 g of 2-thienylacetic acid is dissolved in 125 mL of toluene and combined with sodium borohydride (4.8 g) added incrementally to maintain temperature at 20-25°C. After one hour, the free amine (13.6 g) is added, and the solution is heated to 80-90°C under nitrogen for approximately 8 hours. Following reaction completion, the mixture undergoes several extraction and processing steps, ultimately yielding rotigotine as a colorless oil with 80% yield.
Step 2—Preparation of Rotigotine Hydrochloride:
The rotigotine oil is dissolved in ethanol (100 mL), combined with 1.5 equivalents of 37% HCl, and evaporated to dryness under reduced pressure.
Step 3—Preparation of Rotigotine Hydrochloride Polymorphs:
Different crystallization methods yield distinct polymorphic forms:
Stage | Reagents | Conditions | Yield (%) |
---|---|---|---|
Demethylation | 48% HBr | Reflux | Not specified |
Free base liberation | K₂CO₃ (20% aq.) | 5-10°C | Not specified |
Reductive amination | 2-thienylacetic acid, NaBH₄, toluene | 80-90°C, 8h, N₂ | 80 |
HCl salt formation | 37% HCl, ethanol | Room temperature | Not specified |
Form A crystallization | Ethanol/ethyl acetate | Reflux to RT | 70 |
Form B crystallization | Ethanol/hexane | 60°C to RT | 94 |
Recent advances in biocatalysis have led to the development of chemoenzymatic methods for rotigotine synthesis. Notably, researchers have reported an innovative approach using imine reductase (IRED) enzymes for the stereoselective synthesis of the key intermediate.
A cutting-edge chemoenzymatic synthesis employing an IR-36-M5 mutant has been developed, focusing on residues that directly contact the 2-tetralone moiety. Through structure-guided semi-rational design, researchers created a double-mutant (F260W/M147Y) that demonstrated excellent isolated yield and S-stereoselectivity exceeding 99% for 2-aminotetralin synthesis. This approach represents a significant advancement in the enantioselective synthesis of rotigotine through enzymatic reductive amination as the key step.
The enzymatic process offers several advantages over traditional chemical methods:
The large-scale application of this method involves a shake flask fermentation of the M5-F260W-M147Y mutant, followed by an enzymatic catalytic reaction. For milligram-scale synthesis, a 10 mL enzymatic reaction is performed using 1 mM NADP+ (7.43 mg) and cell-free extract (10 g/L wet cell weight). The reaction is scaled up for larger production using sodium phosphate buffer (100 mM, pH 7.0), with reactions running for 24 hours at 30°C with 200 rpm shaking. After acidification, filtration, and extraction processes, the crude products are purified by silica gel column chromatography to give the final product with 72% yield as a dark brown oil.
A shorter synthesis pathway has also been reported starting from 5-methoxy-2-tetralone, which can be synthesized either via [4+2] cycloaddition of in situ generated methoxyaryne from its precursor aryl triflate with benzyloxybutadiene, or from 4-methoxyindanone via ring expansion using trimethylsilyldiazomethane. This approach significantly reduces the number of synthetic steps required to produce rotigotine.
Approach | Key Steps | Catalysts/Reagents | Stereoselectivity | Yield (%) |
---|---|---|---|---|
IR-36-M5 mutant | Enzymatic reductive amination | F260W/M147Y double-mutant | >99% (S) | 72 |
Short synthesis | [4+2] cycloaddition followed by two steps | Methoxyaryne/benzyloxybutadiene | Not specified | Not specified |
The industrial production of rotigotine faces several challenges, with crystallization being a particularly significant issue. The appearance of a more stable and less soluble polymorph in 2008 led to a product recall with substantial economic consequences.
Rotigotine was originally known to exist in only one polymorphic form since 1985. However, in 2008, a thermodynamically more stable and significantly less soluble polymorph appeared, leading to batch recalls and considerable economic and public health implications. Computational crystal structure prediction methods have since revealed this late-appearing polymorph and predicted a third crystalline form with thermodynamic stability between forms I and II.
The crystallization issue extends to the transdermal delivery system, where crystal formation in the marketed patches appeared as early as after manufacture in some cases, with extensive crystallization occurring over time. The FDA noted: "The use of [redacted] in the manufacture of the drug product clearly does not satisfactorily limit the potential for crystallization, and your attempts to [redacted] have been unsuccessful".
To address crystallization issues, researchers have investigated various crystal inhibition strategies:
Polymer-based stabilization: Studies have shown that polymers such as Soluplus and Soluplus-TPGS can effectively prevent the crystallization of rotigotine in transdermal patches, even at high drug concentrations (80% w/w) after 90 days of storage (25°C ± 2°C, RH 60% ± 5%).
Molecular interactions: Molecular docking analysis has explored intermolecular interaction mechanisms between different polymers and rotigotine. The intermolecular binding energy of ROT-Soluplus-TPGS was found to be -5.3 kcal/mol, indicating an effective ability to inhibit crystallization.
Novel delivery systems: Researchers have developed a hybrid system combining silicon adhesive with microspheres containing the drug to provide zero-order release kinetics for rotigotine. The optimized transdermal formulation comprised 80 mg of silicon adhesive with 2.5 mg of rotigotine along with 20.1 mg of microspheres containing 2 mg of additional drug.
Crystal Inhibitor | Effectiveness at 80% w/w drug content | Storage Conditions | Observation Period |
---|---|---|---|
None (control) | Crystal formation observed | 25°C ± 2°C, RH 60% ± 5% | <30 days |
Poloxamer 188 | Crystal formation observed | 25°C ± 2°C, RH 60% ± 5% | <90 days |
Soluplus | No crystal formation | 25°C ± 2°C, RH 60% ± 5% | 90 days |
Soluplus-TPGS | No crystal formation | 25°C ± 2°C, RH 60% ± 5% | 90 days |
The development of reliable analytical methods is crucial for quality control during manufacturing. A stability-indicating RP-HPLC method has been developed and validated for rotigotine estimation in pharmaceutical dosage forms. This method utilizes a BDS C-8 column with an isocratic mobile phase composed of 0.01N potassium dihydrogen orthophosphate (pH adjusted to 4.8) and acetonitrile (45:55 v/v) at a flow rate of 1 mL/min. The method showed excellent linearity in the range of 10-60 μg/mL with a correlation coefficient (r²) greater than 0.998, and good accuracy with mean recovery of 100.48%.
Validation Parameter | Results for Rotigotine |
---|---|
System Suitability - Theoretical Plates | 3999 |
System Suitability - Tailing Factor | 1.58 |
Retention Time | 2.6 min |
Mean Area | 3072763 |
% RSD | 0.5 |
Linearity Range | 10-60 μg/mL |
Correlation Coefficient (r²) | 0.999 |
Accuracy (Mean Recovery %) | 100.48% |
Precision (% RSD) | 0.59 |
Rotigotine functions as a full agonist at all dopamine receptor subtypes (D1–D5), with preferential binding to the D3 receptor. Structural analyses demonstrate that its primary amine group forms a salt bridge with the conserved aspartate residue (D3.32) in the orthosteric binding pocket (OBP) of dopamine receptors [4] [5]. This interaction anchors the molecule, while its tetrahydronaphthalene moiety engages hydrophobic residues (I3.33, F6.51, F6.52) in transmembrane helices 3 and 6 [4]. The thiophene group extends into an extended binding pocket (EBP), where it interacts with residues such as W6.48 and Y7.43, stabilizing the active receptor conformation [4].
Comparative studies highlight rotigotine’s subtype-specific affinity gradients:
Cryo-EM structures of rotigotine-bound receptors reveal that D3 receptor activation involves a 2.1 Å inward shift of transmembrane helix 6 (TM6), facilitating G-protein coupling [4]. In contrast, D2 receptors exhibit a more open extracellular vestibule, reducing agonist efficacy [5].
Table 1: Rotigotine Binding Affinities and Key Receptor Interactions
Receptor | Binding Affinity (Ki, nM) | Critical Residues | Interaction Type |
---|---|---|---|
D3 | 0.7 | D3.32, H6.55 | Ionic, H-bond |
D2 | 15 | D3.32, W6.48 | Ionic, hydrophobic |
D1 | 50 | D3.32, S5.42 | Ionic, H-bond |
Computational docking simulations corroborate rotigotine’s preference for D3 receptors. The molecule adopts a U-shaped conformation in the OBP, with its hydroxyl group forming a hydrogen bond network involving S5.42 and N6.55 in D1/D5 receptors [4]. In D3 receptors, this hydroxyl group instead interacts with H6.55, enhancing binding stability by 3.2 kcal/mol compared to D2 receptors [5].
Mutagenesis studies quantify residue contributions:
Free energy perturbation calculations reveal that rotigotine’s thiophene group contributes 40% of total binding energy in D3 receptors versus 25% in D2 receptors [5]. This differential stabilization explains its subtype selectivity.
Rotigotine exhibits polypharmacology through off-target interactions:
Rotigotine transdermal delivery demonstrates distinctive pharmacokinetic characteristics that enable continuous dopaminergic stimulation over a 24-hour period. The transdermal patch system provides an absolute bioavailability of 37% of the applied rotigotine dose, with approximately 45% of the drug content released from the patch within 24 hours [1] [2] [3]. This delivery mechanism circumvents extensive first-pass hepatic metabolism that would occur with oral administration, making transdermal delivery the preferred route for rotigotine [4].
The absorption profile follows a predictable pattern with an average lag time of 3 hours (range 1-8 hours) before rotigotine is detected in plasma following patch application [2] [3]. Peak plasma concentrations typically occur between 15-18 hours post-application, though this can range from 4-27 hours without a characteristic peak concentration profile [2] [3]. Steady-state plasma concentrations are achieved within 1-2 days of daily dosing, demonstrating rapid equilibration of the transdermal system [1] [2].
The pharmacokinetic profile demonstrates dose proportionality across the therapeutic range of 1-24 mg/24 hours, with plasma concentrations increasing linearly with dose [1] [5]. This linear relationship provides predictable dose-response characteristics essential for clinical titration. The apparent volume of distribution is extensive at greater than 2500 L (approximately 84 L/kg), indicating significant tissue distribution [1] [6]. Total body clearance ranges from 300-600 L/h (approximately 10 L/min), reflecting rapid systemic elimination [1] [6].
Rotigotine exhibits high plasma protein binding at 92%, predominantly binding to albumin and other plasma proteins [3] [6]. This extensive protein binding contributes to the drug's pharmacokinetic profile and may influence tissue distribution patterns. The transdermal delivery system maintains stable plasma concentrations throughout the 24-hour dosing interval, with minimal fluctuation compared to oral dopamine agonists [1] [7].
Application site variability affects bioavailability, with differences ranging from less than 1% (abdomen versus hip) to 46% (shoulder versus thigh) [7]. Despite these variations, clinical efficacy remains consistent across different application sites, suggesting that the observed pharmacokinetic differences do not translate to clinically meaningful therapeutic variations [6] [7].
Rotigotine undergoes extensive biotransformation through multiple enzymatic pathways, with conjugation reactions representing the primary metabolic route. The major biotransformation pathway involves direct conjugation of the parent compound, predominantly through sulfation, which accounts for the formation of rotigotine sulfate as the primary metabolite [8] [9]. A secondary conjugation pathway involves glucuronidation, resulting in rotigotine glucuronide formation [8] [9].
Phase I metabolism occurs through N-dealkylation reactions, producing N-despropyl-rotigotine and N-desthienylethyl-rotigotine metabolites [8] [9]. These N-desalkylated metabolites retain short-lived dopaminergic activity but are rapidly conjugated to inactive forms through sulfation and glucuronidation [1] [2]. Multiple cytochrome P450 isoenzymes catalyze the N-dealkylation reactions, including various CYP isoforms that provide metabolic redundancy [3] [6].
The conjugation reactions are mediated by sulfotransferases and uridine diphosphate-glucuronosyltransferases (UGT1A9 and UGT2B15) [3] [10]. This multiple-pathway metabolism provides metabolic stability and reduces the likelihood of clinically significant drug interactions when individual enzyme systems are inhibited [3].
Urinary excretion represents the primary elimination route, accounting for approximately 71% of the administered dose [2] [3] [8]. The major urinary metabolites include rotigotine sulfate (16-22% of absorbed dose), rotigotine glucuronide (11-15% of absorbed dose), N-despropyl-rotigotine sulfate (14-20% of absorbed dose), and N-desthienylethyl-rotigotine sulfate (10-21% of absorbed dose) [2] [11]. Fecal excretion accounts for approximately 23% of the dose, primarily as conjugated metabolites [2] [8].
Unchanged rotigotine accounts for less than 1% of urinary excretion, indicating nearly complete metabolism before elimination [2] [3] [8]. The elimination profile demonstrates biphasic kinetics with an initial half-life of 3 hours and a terminal elimination half-life of 5-7 hours following patch removal [2] [3] [6]. Most absorbed drug is eliminated within 24 hours of patch removal, primarily as inactive conjugated metabolites [1] [2].
Rotigotine pharmacokinetics demonstrate remarkable consistency across different patient populations and ethnic groups, with minimal clinically significant variations. Comparative studies between healthy subjects and patients with Parkinson disease or restless legs syndrome reveal similar pharmacokinetic profiles when dose-normalized area under the curve and maximum plasma concentrations are compared [1] [12]. This consistency supports the broad applicability of rotigotine across different patient populations.
Ethnic differences have been systematically evaluated through comparative studies between Japanese and Caucasian subjects. Mean plasma concentration-time profiles for unconjugated rotigotine show similar exposure patterns between ethnic groups at steady state [13]. Higher plasma concentrations observed in Japanese subjects are primarily explained by differences in body weight rather than intrinsic ethnic pharmacokinetic differences [13]. For total rotigotine, slightly higher concentrations in Caucasian subjects relate to small differences in apparent dose delivery rather than metabolic variations [13].
Age-related pharmacokinetic variations appear minimal within the studied population range. Elderly patients aged 65-80 years demonstrate plasma concentrations similar to younger adults, suggesting that age does not significantly influence rotigotine pharmacokinetics within this range [3]. However, patients over 80 years have not been extensively studied, and theoretical considerations suggest that age-related skin changes might affect transdermal absorption in very elderly patients [3].
Renal impairment shows limited impact on rotigotine pharmacokinetics. Studies across varying degrees of renal function, from mild impairment to end-stage renal disease requiring hemodialysis, demonstrate no relevant changes in unconjugated rotigotine plasma concentrations [1] [3]. The consistency of bioavailability across renal function groups, with ratios near unity for maximum concentration and area under the curve, indicates that dose adjustments are not required for patients with chronic renal insufficiency [1] [3]. However, conjugated metabolite concentrations increase with worsening renal function, doubling in patients with severe renal impairment, though these metabolites are pharmacologically inactive [3].
Gender differences appear minimal based on available data, with no clinically significant variations in pharmacokinetic parameters between male and female subjects [1] [3]. The consistency of rotigotine pharmacokinetics across gender groups supports uniform dosing approaches regardless of sex.
Irritant;Health Hazard